1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid

Lipophilicity Drug Design ADME Optimization

Sourcing fluorinated indoline scaffolds with orthogonal protecting groups often delays med chem campaigns. This Cbz-protected 5,7-difluoroindoline-2-carboxylic acid offers a direct route to conformationally constrained amino acid surrogates and fragment libraries. - Enables direct 19F NMR screening with two built-in fluorine reporters. - Orthogonal Cbz group permits selective deprotection in hybrid peptide synthesis. - Higher XLogP3 (3.0) vs. non-fluorinated analogs enhances membrane permeability potential. Supplied with defined purity to ensure batch-to-batch consistency in SAR exploration.

Molecular Formula C17H13F2NO4
Molecular Weight 333.29 g/mol
Cat. No. B12840621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid
Molecular FormulaC17H13F2NO4
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESC1C(N(C2=C1C=C(C=C2F)F)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H13F2NO4/c18-12-6-11-7-14(16(21)22)20(15(11)13(19)8-12)17(23)24-9-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2,(H,21,22)
InChIKeyNNEIZMPIERDMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid: Procurement-Ready Fluorinated Intermediate


1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid (CAS 2137506-52-4) is a fluorinated indoline-2-carboxylic acid building block featuring a benzyloxycarbonyl (Cbz) protecting group at the indoline nitrogen. The indoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of two fluorine atoms at the 5- and 7-positions systematically modulates its physicochemical properties [1]. This compound is primarily valued as an intermediate for constructing fluorinated indole/indoline-based bioactive molecules, where both the Cbz group and the specific fluorine substitution pattern confer distinct reactivity and property profiles compared to non-fluorinated or differentially protected analogs [2].

Building Block Fluorinated indoline-2-carboxylic acid scaffold
Protection Cbz group orthogonal to Boc chemistry
Substitution 5,7-difluoro pattern for distinct physicochemical profile

Why Generic Indoline Analogs Cannot Substitute


In-class indoline-2-carboxylic acid derivatives are structurally diverse, and their performance in downstream applications is highly sensitive to N-protection strategy and aromatic substitution pattern. The 5,7-difluoro substitution significantly increases lipophilicity (XLogP3 = 3.0) relative to the non-fluorinated analog, while the Cbz group offers orthogonal protecting group compatibility that is absent in unprotected or Boc-protected variants [1][2]. Simple interchange with a non-fluorinated Cbz-indoline-2-carboxylic acid or a 5,7-difluoroindoline without Cbz protection can lead to divergent reaction outcomes, differential binding in biochemical assays, and altered metabolic stability profiles, as evidenced by the distinct computed molecular properties detailed in Section 3 [3].

Non-fluorinated analogs

Lipophilicity and target binding may shift with non-fluorinated indoline, altering SAR interpretation.

Boc-protected 5,7-difluoroindoline

Acid-labile Boc group may limit synthetic routes requiring mild acidic stability; Cbz provides orthogonal deprotection.

Regioisomers (e.g., 4,7-difluoro)

Electrostatic potential and dipole orientation may differ, affecting molecular recognition despite identical TPSA.

Quantitative Differentiation Evidence


Enhanced Lipophilicity via 5,7-Difluorination

The 5,7-difluoro substitution on the indoline core increases the calculated partition coefficient (XLogP3) from 2.5 (non-fluorinated 1-((benzyloxy)carbonyl)indoline-2-carboxylic acid) to 3.0, representing a ΔXLogP3 of +0.5 [1][2]. Molecular weight correspondingly increases from 297.31 to 333.29 g/mol. This lipophilicity shift is consistent with class-level observations that aryl fluorination enhances membrane permeability and protein binding potential [3].

Lipophilicity (XLogP3)
Cross-study comparable
3.0 Δ +0.5 vs 2.5 (non-F)
Supports selection for higher lipophilicity in ADME optimization
Computed XLogP3; experimental logP may vary
Lipophilicity Drug Design ADME Optimization

Orthogonal Cbz Protecting Group Selectivity

The benzyloxycarbonyl (Cbz) group is cleaved by catalytic hydrogenolysis or strong acids, whereas the tert-butoxycarbonyl (Boc) group is removed under mild acidic conditions. This orthogonality allows selective deprotection in multistep synthetic sequences [1]. In contrast, the Boc-protected 5,7-difluoroindoline-2-carboxylic acid analog (CAS 3050553-54-0) requires acidic deprotection, which may be incompatible with acid-sensitive substrates . Quantitative assessment of deprotection yields is absent from direct comparisons but is well-established in peptide chemistry literature.

Cbz vs Boc Orthogonality
Class-level inference
CbzCleaved by H₂/Pd, stable to mild acid
BocCleaved by TFA, labile at pH
Enables acid-stable routes; no direct yield head-to-head data
Class-level protecting group reactivity reference
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

5,7-Difluoro Regiochemistry Electronic Effects

The 5,7-difluoro substitution pattern places the fluorine atoms at positions meta and ortho to the indoline nitrogen and carboxylate, respectively, creating a distinct electron-deficient aromatic ring compared to the 4,7-difluoro regioisomer [1]. The 5,7-pattern results in a topological polar surface area (TPSA) of 66.8 Ų and a hydrogen bond acceptor count of 6, identical to the 4,7-regioisomer in computed values, but the spatial orientation of the fluorine atoms dictates different dipole moments and electrostatic potential surfaces, which can modulate target binding interactions [2]. No direct comparative biological data between regioisomers has been published for this specific series.

5,7- vs 4,7-Regioisomer
Supporting evidence
TPSA 66.8 Ų (identical) Dipole/electrostatic potential differ
Supports regioisomeric SAR probing; no experimental binding data
Predictions require experimental validation
Regiochemistry Electronic Effects Structure-Activity Relationship

Cost Premium and Synthetic Complexity

The Enamine catalog lists 1-((benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid (EN300-361465) at $1454/2.5g, ~$581.6/g [1]. The non-fluorinated 1-((benzyloxy)carbonyl)indoline-2-carboxylic acid (CAS 117483-89-3) is available from Fisher Scientific at ~$100-200/g (90% purity) . The approximate 3-6 fold price premium reflects the additional synthetic steps required for selective difluorination and purification, serving as a proxy for synthetic accessibility and the value of the difluorinated scaffold in medicinal chemistry optimization.

Procurement Cost
Cross-study comparable
~$581.6/g ~3.9× premium vs ~$150/g (non-F)
Reflects synthetic investment; may justify use when fluorination is critical
Prices from Enamine & Fisher Scientific, may vary
Procurement Cost Synthetic Complexity Building Block Value

Optimal Procurement and Application Scenarios


Fluorinated Kinase Inhibitor Lead Optimization

When structure-activity relationship studies require systematic exploration of fluorine effects on target potency and selectivity, 1-((benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid provides a direct route to 5,7-difluorinated indoline amides, esters, and reverse-turn mimetics. Its higher XLogP3 (3.0) relative to non-fluorinated analogs enhances the probability of achieving desirable brain penetration or membrane permeability, while the Cbz group allows late-stage deprotection and diversification [1][2].

Orthogonal Protection in Peptidomimetic Synthesis

The Cbz-protected 5,7-difluoroindoline-2-carboxylic acid is used as a conformationally constrained amino acid surrogate in peptide synthesis. The Cbz group's stability to acidic conditions permits selective Boc-deprotection in the presence of the fluorinated indoline, enabling convergent assembly of hybrid peptide-small molecule libraries where fluorine-mediated metabolic stability is desired [3].

Fluorinated Fragment Library Construction

Fragment-based lead discovery campaigns increasingly incorporate fluorinated fragments to exploit ¹⁹F NMR screening and to improve fragment hit rates. The 5,7-difluoroindoline scaffold offers two fluorine atoms as NMR reporters and potential hydrogen bond acceptors. The commercial availability of the Cbz-protected carboxylic acid (Enamine EN300-361465) at defined purity enables direct incorporation into fragment collections without requiring in-house fluorination [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
5,7-Difluoroindoline with Cbz protection
Target engagement and membrane permeability profiling
Peptidomimetic synthesis
Cbz stability under acidic conditions
Orthogonal deprotection with acid-labile groups
Fragment library construction
Dual ¹⁹F NMR reporters; commercial availability
Fragment hit rate and ¹⁹F NMR screening compatibility
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